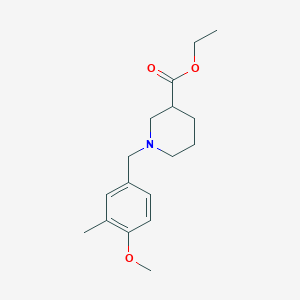![molecular formula C15H13NO2S B5027264 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole](/img/structure/B5027264.png)
2-[(2-phenoxyethyl)thio]-1,3-benzoxazole
Übersicht
Beschreibung
2-[(2-phenoxyethyl)thio]-1,3-benzoxazole is a useful research compound. Its molecular formula is C15H13NO2S and its molecular weight is 271.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.06669983 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensing
- Benzoxazoles like 2-[(2-phenoxyethyl)thio]-1,3-benzoxazole have been explored for their applications as fluorescent probes. For instance, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue are suitable for sensing metal cations like magnesium and zinc. These compounds also exhibit sensitivity to pH changes, with significant fluorescence enhancement under basic conditions, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Synthesis and Characterization
- Benzoxazole derivatives including this compound are synthesized through various methods. A notable example is the palladium-catalyzed regioselective C–H bond arylations of benzoxazoles at the C7 position, which enables the synthesis of 2-amino-6-arylphenols through the ring opening of the benzoxazole (Abdellaoui et al., 2016). Furthermore, new methods for the synthesis of 2-substituted benzoxazoles in aqueous media have been developed, offering more environmentally friendly alternatives (Boeini & Najafabadi, 2009).
Photophysical Properties
- The study of photophysical properties of benzoxazole derivatives is a key area of research. For example, novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, along with their fluorescence absorption and emission characteristics (Phatangare et al., 2013).
Photochemistry
- The photochemistry of 1,3-benzoxazole and its derivatives, such as this compound, has been studied, with a focus on UV-induced photochemical reactions. These studies have provided insights into the photoreactions and potential applications of benzoxazoles in photochemical processes [(Reva et al., 2021)](https://consensus.app/papers/uvinduced-photochemistry-13benzoxazole-reva/b3bd5f7b622c58a6ab3f87061d61253c/?utm_source=chatgpt).
Biological and Medicinal Applications
- Benzoxazole derivatives have been explored for their potential biological and medicinal applications. For instance, the anti-inflammatory and analgesic activity of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives has been studied, demonstrating significant biological activity (Hunashal et al., 2014). Additionally, the synthesis and evaluation of benzoxazole derivatives as cyclooxygenase inhibitors have shown promising results for the development of new medicinal compounds (Seth et al., 2014).
Antimicrobial Activity
- The antimicrobial properties of benzoxazole derivatives are also a focus of research. Studies have shown that certain benzoxazole derivatives exhibit significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Jhajharia et al., 2013).
Eigenschaften
IUPAC Name |
2-(2-phenoxyethylsulfanyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-2-6-12(7-3-1)17-10-11-19-15-16-13-8-4-5-9-14(13)18-15/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFYCZWIQDMUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,6-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5027182.png)


![2-[{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5027196.png)
![N-ethyl-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-4-quinolinecarboxamide trifluoroacetate](/img/structure/B5027201.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5027207.png)
![(1S*,4R*)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5027212.png)

![7-amino-5-(2,5-diethoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5027230.png)
![N-(4-bromophenyl)-2-{[N-(2-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5027240.png)


![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5027261.png)
![4-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5027268.png)
